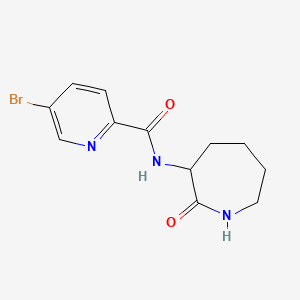
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone, also known as DOFOM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in disease pathogenesis. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are believed to play a role in disease pathogenesis.
Biochemical and Physiological Effects:
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to protect against oxidative stress and neurotoxicity. (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and proteins, as well as its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone research, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Other future directions include the exploration of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone derivatives and analogs to improve its efficacy and reduce toxicity, as well as the development of novel drug delivery systems to enhance its bioavailability and target specific tissues or organs.
Synthesemethoden
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone can be synthesized through a multi-step process starting with the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form 2,3-difluorophenylglyoxylamide. This intermediate is then reacted with 1,4-diaminobutane to form the final product, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for anticancer drug development. In Alzheimer's and Parkinson's disease research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to possess neuroprotective properties, making it a potential therapeutic agent for these neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2,3-difluorophenyl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-4-1-3-9(11(10)14)12(16)15-5-2-7-17-8-6-15/h1,3-4H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNUXAGUXDBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)

